

1-Chloro-4-fluorobenzene physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-4-fluorobenzene**

Cat. No.: **B7723767**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Chloro-4-fluorobenzene**

Introduction

1-Chloro-4-fluorobenzene is an aromatic organic compound with the chemical formula C_6H_4ClF .^{[1][2][3]} It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.^[1] This colorless to light yellow clear liquid possesses a unique combination of chlorine and fluorine substituents, which imparts specific physical and chemical properties that are crucial for its applications in research and industrial manufacturing.^[1] This guide provides a comprehensive overview of the core physical properties of **1-chloro-4-fluorobenzene**, complete with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of **1-chloro-4-fluorobenzene** are well-documented across various chemical literature and databases. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of **1-chloro-4-fluorobenzene** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Molecular Weight	130.55 g/mol	
Appearance	Colorless to light yellow clear liquid	
Density	1.226 g/mL	at 25 °C[2][3][4]
	1.23 g/mL	at 20 °C[1]
Melting Point	-26 °C to -27 °C	[2][3]
-26 °C	[1]	
-22 °C	[5]	
-21.5 °C	[6]	
Boiling Point	129 °C to 130 °C	[2][3][4]
130 °C	[1][5]	
Solubility	Insoluble in water	[7]
Soluble in common organic solvents (e.g., ethanol, ether)	[7]	
Refractive Index	1.495	at 20 °C (n _{20/D})[2][3][4]
1.50	[1]	
1.499	[5]	
Flash Point	29 °C	[6]
85 °F	[4]	
Vapor Pressure	8.19 mmHg	

Experimental Protocols

The accurate determination of physical properties is essential for the characterization and quality control of chemical substances. The following sections detail the standard

methodologies for measuring the key physical properties of liquid organic compounds like **1-chloro-4-fluorobenzene**.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[8]

Methodology:

- Sample Preparation: A small amount of the solidified **1-chloro-4-fluorobenzene** is finely powdered and packed into a capillary tube to a height of 1-2 cm.[9][10]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or an aluminum block in a Mel-Temp apparatus).[11]
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure uniform temperature distribution.[12]
- Data Recording: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[10] The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology (Thiele Tube Method):

- Sample Preparation: A small volume (a few milliliters) of **1-chloro-4-fluorobenzene** is placed in a small test tube (fusion tube).[11][13]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[11][13]

- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid like paraffin oil.[11][12]
- Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heating is then stopped.
- Data Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Graduated Cylinder):

- Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an electronic balance.[15][16] The balance should be zeroed (tared) with the empty container on it.[15]
- Volume Measurement: A known volume of **1-chloro-4-fluorobenzene** is added to the measuring cylinder.[15][16] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[15]
- Mass of Liquid: The combined mass of the container and the liquid is measured.[15][17] The mass of the liquid is then calculated by subtracting the mass of the empty container.[17]
- Calculation: The density is calculated using the formula: Density = Mass / Volume.[15] For higher accuracy, it is recommended to use a larger volume of the liquid and to repeat the measurement multiple times to obtain an average value.[16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative):

- Solvent Preparation: A known volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube.[18][19]
- Solute Addition: A small, measured amount of **1-chloro-4-fluorobenzene** is added to the solvent.[19]
- Mixing: The test tube is stoppered and shaken to facilitate dissolution.[19]
- Observation: The mixture is observed to see if the solute dissolves completely. If it does, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).[19]
- Data Recording: The solubility is reported qualitatively as "soluble," "partially soluble," or "insoluble." [18] The temperature should be kept constant and recorded, as it significantly influences solubility.[19]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound such as **1-chloro-4-fluorobenzene**.

Caption: Workflow for Physical Property Determination of **1-Chloro-4-fluorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Chloro-4-fluorobenzene 98 352-33-0 [sigmaaldrich.com]
- 4. 1-Chloro-4-fluorobenzene | 352-33-0 [chemicalbook.com]
- 5. 1-chloro-4-fluorobenzene [stenutz.eu]

- 6. Page loading... [guidechem.com]
- 7. 1-Chloro-4-Fluorobenzene Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]
- 8. athabascau.ca [athabascau.ca]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. education.com [education.com]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- To cite this document: BenchChem. [1-Chloro-4-fluorobenzene physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7723767#1-chloro-4-fluorobenzene-physical-properties\]](https://www.benchchem.com/product/b7723767#1-chloro-4-fluorobenzene-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com